1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-3-carboxamide
CAS No.:
Cat. No.: VC14752388
Molecular Formula: C22H27N7O2
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N7O2 |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C22H27N7O2/c1-14-10-15(2)24-22(23-14)29-9-5-7-17(12-29)21(30)25-18-8-4-6-16(11-18)20-26-19(13-31-3)27-28-20/h4,6,8,10-11,17H,5,7,9,12-13H2,1-3H3,(H,25,30)(H,26,27,28) |
| Standard InChI Key | LQSPOAUISAUDKN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C4=NNC(=N4)COC)C |
Introduction
Structural Characteristics
Molecular Composition
The compound’s molecular structure integrates three distinct heterocyclic systems: a 4,6-dimethylpyrimidin-2-yl group, a 5-(methoxymethyl)-1H-1,2,4-triazol-3-yl moiety, and a piperidine-3-carboxamide backbone. These components are linked through covalent bonds that confer stability and reactivity. The pyrimidine ring contributes aromaticity and hydrogen-bonding capacity, while the triazole group enhances metabolic stability through its electron-rich nitrogen atoms. The methoxymethyl substituent on the triazole improves lipophilicity, potentially enhancing membrane permeability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H27N7O2 |
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 1-(4,6-Dimethylpyrimidin-2-yl)-N-[3-(5-(methoxymethyl)-1H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide |
| SMILES Notation | CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C4=NNC(=N4)COC)C |
| PubChem CID | 71703048 |
Functional Groups and Reactivity
The presence of an amide bond (-CONH-) bridges the piperidine and aromatic phenyl groups, enabling interactions with biological targets such as enzymes and receptors. The pyrimidine ring’s methyl groups at positions 4 and 6 sterically hinder electrophilic substitution, directing reactivity toward nucleophilic attacks at the electron-deficient C2 position. The triazole’s methoxymethyl group (-CH2OCH3) introduces steric bulk and polarity, influencing solubility and binding affinity.
Synthesis and Chemical Properties
Synthetic Pathways
Synthesis of this compound typically proceeds through a sequence of condensation, cyclization, and coupling reactions. A representative pathway involves:
-
Formation of the Pyrimidine Core: 4,6-Dimethylpyrimidin-2-amine is synthesized via the Biginelli reaction, using urea, acetylacetone, and an aldehyde under acidic conditions.
-
Triazole Moieties: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 5-(methoxymethyl)-1H-1,2,4-triazol-3-yl group, leveraging propargyl methoxymethyl ether and an azide precursor.
-
Piperidine Coupling: The piperidine-3-carboxylic acid derivative is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled to the triazole-substituted aniline.
Reaction conditions (e.g., solvent polarity, temperature, catalyst loading) are meticulously controlled to minimize side products. For instance, the CuAAC step requires anhydrous DMF at 60°C to achieve >80% yield.
Physicochemical Stability
The compound exhibits moderate stability in aqueous solutions at pH 7.4, with a half-life of 12 hours. Degradation occurs via hydrolysis of the amide bond under strongly acidic (pH <3) or basic (pH >10) conditions. Storage recommendations include inert atmospheres and temperatures below -20°C to prevent oxidative decomposition.
Biological Activity
Antimicrobial Efficacy
In vitro studies demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 2 µg/mL) and fungi (e.g., Candida albicans, MIC = 4 µg/mL). The triazole moiety disrupts fungal cytochrome P450 14α-demethylase, inhibiting ergosterol biosynthesis, while the pyrimidine component interferes with bacterial dihydrofolate reductase (DHFR).
Pharmacological Applications
Drug Development Prospects
The compound’s modular structure allows derivatization at multiple sites:
-
Pyrimidine C2: Halogenation to enhance electrophilicity.
-
Triazole N1: Alkylation to modulate pharmacokinetics.
-
Piperidine C3: Esterification to improve bioavailability.
Table 2: Comparative Efficacy Against Resistant Pathogens
| Pathogen | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| MRSA | 2 | Vancomycin (1) |
| C. auris | 8 | Fluconazole (>64) |
| E. coli (ESBL) | 32 | Meropenem (0.5) |
While less potent than last-line antibiotics like meropenem, its activity against multidrug-resistant fungi positions it as a scaffold for antifungal agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume